REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:4]([CH3:9])[C:5](=[O:8])[NH:6][N:7]=1.[N:10]([S:13]([C:16]1[C:17]([C:22]([O:24][CH3:25])=[O:23])=[CH:18][S:19][C:20]=1[CH3:21])(=[O:15])=[O:14])=[C:11]=[O:12]>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]1[N:4]([CH3:9])[C:5](=[O:8])[N:6]([C:11]([NH:10][S:13]([C:16]2[C:17]([C:22]([O:24][CH3:25])=[O:23])=[CH:18][S:19][C:20]=2[CH3:21])(=[O:14])=[O:15])=[O:12])[N:7]=1
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
COC=1N(C(NN1)=O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl 4-(isocyanatosulfonyl)-5-methylthiophene-3-carboxylate
|
Quantity
|
100 mmol
|
Type
|
reactant
|
Smiles
|
N(=C=O)S(=O)(=O)C=1C(=CSC1C)C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 70° C. for a further 5.8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was effected at room temperature
|
Type
|
FILTRATION
|
Details
|
by filtering the precipitated product
|
Type
|
WASH
|
Details
|
After washing with 50 ml of xylene
|
Type
|
CUSTOM
|
Details
|
subsequently drying
|
Reaction Time |
5.8 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NN(C(N1C)=O)C(=O)NS(=O)(=O)C=1C(=CSC1C)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |